L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Technical Guide for Advanced Research
L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid-1,4-¹³C₂,¹⁵N is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In this molecule, the two carboxyl carbons (C1 and C4) are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This isotopic enrichment makes it a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA) and as an internal standard for highly accurate quantification of L-aspartic acid in complex biological samples. Its ability to act as a tracer allows researchers to follow the metabolic fate of aspartate through various biochemical pathways.
L-aspartic acid itself is a crucial molecule in cellular metabolism, playing a central role in the synthesis of other amino acids and nucleotides, the urea (B33335) cycle, and the citric acid cycle. The use of its isotopically labeled form provides a precise method to investigate these processes in both healthy and diseased states.
Physicochemical Properties
The key physicochemical properties of L-Aspartic acid-1,4-¹³C₂,¹⁵N are summarized in the table below. These properties are essential for its use as an internal standard and for the accurate preparation of experimental solutions.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₂H₇¹⁵NO₄ | --INVALID-LINK-- |
| Molecular Weight | 136.06 g/mol | --INVALID-LINK-- |
| Isotopic Purity (¹³C) | ≥ 99% | --INVALID-LINK-- |
| Isotopic Purity (¹⁵N) | ≥ 98% | --INVALID-LINK-- |
| Chemical Purity | ≥ 98% | --INVALID-LINK-- |
| Appearance | White solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Applications in Research and Drug Development
The primary applications of L-Aspartic acid-1,4-¹³C₂,¹⁵N stem from its utility as a tracer and an internal standard in analytical methodologies.
Metabolic Flux Analysis (MFA)
L-Aspartic acid-1,4-¹³C₂,¹⁵N is an invaluable tracer for metabolic flux analysis. By introducing this labeled compound into a biological system, researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This allows for the quantitative determination of the rates (fluxes) of metabolic pathways. Key pathways that can be investigated using this tracer include:
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Amino Acid Biosynthesis: Aspartate is a precursor for the synthesis of several other amino acids, including lysine, methionine, threonine, and isoleucine.
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Citric Acid Cycle (TCA Cycle): Aspartate can be converted to oxaloacetate, an intermediate of the TCA cycle.
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Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.
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Nucleotide Synthesis: The aspartate carbon skeleton is incorporated into purines and pyrimidines.
Quantitative Analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
As a stable isotope-labeled internal standard, L-Aspartic acid-1,4-¹³C₂,¹⁵N is used for the accurate and precise quantification of endogenous L-aspartic acid in various biological matrices such as plasma, tissues, and cell culture media. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in mass spectrometry, thus correcting for matrix effects and variations in sample preparation and instrument response. This is crucial in metabolomics studies and clinical research where accurate concentration measurements are essential.
Experimental Protocols
While specific experimental conditions will vary depending on the research question and the biological system under investigation, the following sections provide a general framework for the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N in metabolic flux analysis and as an internal standard.
Metabolic Flux Analysis using LC-MS
This protocol outlines a general workflow for a stable isotope tracing experiment to determine the metabolic fate of L-aspartic acid.
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Cell Culture and Isotope Labeling:
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Culture cells of interest to a desired confluence or cell density.
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Replace the standard culture medium with a medium containing a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N.
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Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartate. The incubation time will depend on the metabolic rates of the specific pathways being studied and should be optimized.
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Metabolite Extraction:
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Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or by flash-freezing in liquid nitrogen.
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Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile (B52724), and water.
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LC-MS Analysis:
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Separate the extracted metabolites using liquid chromatography (LC), often with a column designed for polar molecule separation (e.g., HILIC or reversed-phase with an ion-pairing agent).
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Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
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Monitor for the incorporation of ¹³C and ¹⁵N into downstream metabolites by looking for the expected mass shifts.
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Data Analysis:
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Identify and quantify the different isotopologues (molecules of the same elemental composition but different isotopic composition) of the metabolites of interest.
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Use specialized software to calculate the metabolic fluxes based on the distribution of the labeled isotopes.
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Quantitative Analysis of L-Aspartic Acid using LC-MS/MS with an Internal Standard
This protocol describes the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard for the accurate quantification of L-aspartic acid.
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Sample Preparation:
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To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard solution.
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Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile or methanol.
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Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the metabolites.
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LC-MS/MS Analysis:
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Inject the supernatant onto an LC system coupled to a triple quadrupole mass spectrometer (MS/MS).
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Develop a multiple reaction monitoring (MRM) method to specifically detect the transition of the parent ion to a specific product ion for both the unlabeled L-aspartic acid and the labeled internal standard.
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Quantification:
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Calculate the ratio of the peak area of the endogenous L-aspartic acid to the peak area of the L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard.
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Determine the concentration of the endogenous L-aspartic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-aspartic acid and a fixed concentration of the internal standard.
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Visualizations
L-Aspartic Acid Metabolism Signaling Pathway
The following diagram illustrates the central metabolic pathways involving L-aspartic acid, which can be traced using L-Aspartic acid-1,4-¹³C₂,¹⁵N.
Caption: Key metabolic pathways involving L-Aspartic acid.
Experimental Workflow for Quantitative Analysis
The diagram below outlines the typical experimental workflow for the quantification of L-aspartic acid using L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard.
Caption: Workflow for L-aspartic acid quantification.
